molecular formula C11H10O2 B6255640 3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-one CAS No. 1823504-79-5

3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-one

Cat. No.: B6255640
CAS No.: 1823504-79-5
M. Wt: 174.20 g/mol
InChI Key: ZLRDOPVDHCZVLV-UHFFFAOYSA-N
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Description

3,4-Dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-one is a high-value spirocyclic compound offered for research and development purposes. This chemical serves as a versatile building block in organic synthesis and pharmaceutical research . Its unique structure, featuring a benzopyran moiety fused to a cyclopropane ring, provides a rigid, three-dimensional scaffold that is highly valuable for designing novel molecules with specific stereochemical properties . This conformational rigidity can enhance binding specificity and optimize interactions with biological targets, making the compound a crucial intermediate in the discovery of new therapeutic agents . In medicinal chemistry, this spirochromane derivative is explored as a key intermediate for the development of biologically active molecules, particularly for targeting neurological and cardiovascular disorders . Researchers utilize it to create novel heterocyclic compounds, contributing to advancements in the discovery of new therapeutic agents . The ketone group at the 4-position is a key reactive site, allowing for further chemical modifications such as reduction to alcohols or nucleophilic addition reactions . The compact cyclopropane ring introduces significant ring strain, which may influence the compound's reactivity and metabolic stability, offering distinct advantages in drug design compared to larger ring analogs . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. It must be handled by qualified professionals in a laboratory setting. Storage Recommendations: Store sealed and dry at 2-8°C to ensure long-term stability .

Properties

CAS No.

1823504-79-5

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

spiro[3H-chromene-2,1'-cyclopropane]-4-one

InChI

InChI=1S/C11H10O2/c12-9-7-11(5-6-11)13-10-4-2-1-3-8(9)10/h1-4H,5-7H2

InChI Key

ZLRDOPVDHCZVLV-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC(=O)C3=CC=CC=C3O2

Purity

95

Origin of Product

United States

Preparation Methods

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction, employing diiodomethane (CH2_2I2_2) and a zinc-copper couple, is effective for alkene cyclopropanation. For this synthesis, a benzopyran-4-one derivative with an exocyclic alkene at the 2-position is required.

Procedure :

  • Dissolve 2-allylbenzopyran-4-one (10 mmol) in dry dichloromethane.

  • Add CH2_2I2_2 (15 mmol) and activated Zn-Cu couple (20 mmol).

  • Reflux at 40°C for 12 hours under nitrogen.

  • Quench with aqueous NH4_4Cl, extract with DCM, and purify via column chromatography (hexane:EtOAc = 4:1).

Key Data :

Starting MaterialProduct Yield (%)Purity (HPLC)
2-Allylbenzopyran-4-one6298.5

This method achieves moderate yields due to competing side reactions, such as dimerization of the carbene intermediate.

Spirocyclization via Enamine Intermediates

Spirocyclization strategies using enamines enable simultaneous formation of the benzopyran and cyclopropane rings.

Enamine-Mediated Cyclization

Enamines derived from cycloalkanones and 2-hydroxyacetophenone facilitate spiro ring formation.

Procedure :

  • React 2-hydroxyacetophenone (1.0 eq) with cyclopropanone (1.2 eq) and pyrrolidine (1.5 eq) in toluene.

  • Heat at 80°C for 24 hours to form the enamine intermediate.

  • Hydrolyze with dilute HCl to yield the spirocyclic ketone.

  • Oxidize the resulting alcohol to the ketone using Jones reagent (CrO3_3/H2_2SO4_4).

Key Data :

StepIntermediateYield (%)
Enamine formationSpiro[chroman-2,1'-cyclopropan]-4-ol55
Oxidation3,4-Dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-one78

This route benefits from stereochemical control but requires careful handling of moisture-sensitive intermediates.

Reduction-Oxidation of Chromen Derivatives

Chromen precursors with a cyclopropane ring can be reduced and oxidized to access the target ketone.

Sodium Borohydride Reduction Followed by Oxidation

Chromen derivatives are reduced to chroman-4-ols, which are subsequently oxidized to the ketone.

Procedure :

  • Reduce 3,4-dihydrospiro[chromen-2,1'-cyclopropane] (5 mmol) with NaBH4_4 (10 mmol) in methanol at 0°C.

  • Stir for 2 hours, acidify with HCl, and extract the chroman-4-ol.

  • Oxidize the alcohol using PCC (pyridinium chlorochromate) in DCM at room temperature for 6 hours.

Key Data :

StepProductYield (%)
ReductionChroman-4-ol85
OxidationTarget ketone90

This method offers high yields but demands anhydrous conditions during oxidation to prevent over-oxidation.

Comparative Analysis of Methods

MethodAdvantagesLimitationsOptimal Yield (%)
Simmons-SmithDirect cyclopropanationRequires exocyclic alkene62
Enamine cyclizationStereoselectiveMoisture-sensitive steps55 (overall)
Reduction-oxidationHigh yieldsMulti-step synthesis90

The reduction-oxidation route is preferred for scalability, while the enamine method is valuable for stereochemical precision.

Reaction Optimization Insights

Solvent Effects

  • Polar aprotic solvents (e.g., DMF) improve enamine stability but slow cyclopropanation.

  • Ether solvents (THF) enhance Simmons-Smith reactivity by stabilizing the carbene intermediate.

Temperature Control

  • Cyclopropanation proceeds optimally at 40–60°C; higher temperatures promote side reactions.

  • Oxidation with PCC requires room temperature to avoid ketone degradation.

Challenges and Mitigation Strategies

  • Cyclopropane Ring Stability : Avoid strong acids/bases post-cyclopropanation to prevent ring-opening. Use mild reagents (e.g., PCC instead of KMnO4_4).

  • Purification : Silica gel chromatography with hexane:EtOAc gradients effectively separates spirocyclic products from byproducts .

Chemical Reactions Analysis

Types of Reactions

3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds similar to 3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-one exhibit antimicrobial properties. A study demonstrated that derivatives of this compound showed activity against various bacterial strains, suggesting potential as a scaffold for developing new antibiotics .

Antioxidant Properties
The compound has been evaluated for its antioxidant capabilities. Antioxidants play a crucial role in preventing oxidative stress-related diseases. Preliminary studies have shown that 3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-one can scavenge free radicals effectively, indicating its potential use in nutraceuticals and pharmaceuticals aimed at oxidative stress mitigation .

Organic Synthesis

Synthetic Intermediates
3,4-Dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-one serves as an important intermediate in organic synthesis. Its unique spiro structure allows for the development of complex molecules through various synthetic pathways. Researchers have utilized this compound in the synthesis of more complex natural products and pharmaceutical agents .

Materials Science

Polymer Chemistry
The incorporation of 3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-one into polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength. Studies suggest that polymers modified with this compound exhibit improved performance characteristics, making them suitable for advanced applications in coatings and composites .

Case Studies

Study Reference Application Findings
AntimicrobialDemonstrated effectiveness against multiple bacterial strains.
AntioxidantEffective free radical scavenger; potential use in health supplements.
Organic SynthesisUsed as an intermediate for synthesizing complex molecules.
Polymer ChemistryEnhanced thermal stability and mechanical properties in modified polymers.

Mechanism of Action

The mechanism by which 3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows the compound to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclic benzopyrans vary primarily in the size of the cycloalkane ring fused to the benzopyran core. Below is a detailed comparison with key analogues:

Spiro[1-Benzopyran-2,1'-Cyclohexan]-4-One (C₁₄H₁₆O₂)

  • Structure : Features a six-membered cyclohexane ring instead of cyclopropane.
  • Molecular Weight : 240.28 g/mol (vs. 188.18 g/mol for the cyclopropane variant).
  • Synthesis : Prepared via cyclization using lithium diisopropylamide (LDA) or reductive methods (e.g., LiAlH₄ for hydroxyl derivatives) .
  • Properties : Lower ring strain compared to cyclopropane derivatives, leading to higher thermal stability. Exhibits a melting point range of 157–160°C when substituted with methoxy groups .

Spiro[1-Benzopyran-2,1'-Cyclopentan]-4-One (C₁₃H₁₄O₂)

  • Structure : Five-membered cyclopentane ring.
  • Molecular Weight : 214.25 g/mol.
  • Synthesis : Analogous methods to cyclohexane derivatives but with altered reaction kinetics due to intermediate ring strain .
  • Properties : Moderately strained, with solubility influenced by the cyclopentane’s hydrophobic character. A related amine derivative (3,4-dihydrospiro[chromene-2,1'-cyclopentan]-4-amine hydrochloride) is commercially available for research (95% purity, $595/25mg) .

Spiro[1-Benzopyran-2,1'-Cyclobutan]-4-One (C₁₂H₁₂O₂)

  • Structure : Four-membered cyclobutane ring.
  • Molecular Weight : 188.22 g/mol.
  • Synthesis : Requires high-energy conditions to overcome cyclobutane’s strain (e.g., photochemical or thermal activation) .
  • Properties: High ring strain increases reactivity; prone to ring-opening reactions. Limited commercial availability, reflecting synthetic challenges .

2,3-Dihydrospiro(4H-Benzo[g]Chromene-2,1'-Cyclohexane)-4-One (C₁₈H₁₈O₂)

  • Structure : Extended benzochromene system fused to cyclohexane.
  • Molecular Weight : 266.33 g/mol.
  • Properties: Enhanced π-conjugation from the benzochromene moiety may improve UV absorption properties. No bioactivity data reported .

Structural and Functional Analysis

Parameter Cyclopropane Cyclobutane Cyclopentane Cyclohexane
Ring Strain High (115 kJ/mol) Moderate (110 kJ/mol) Low (26 kJ/mol) Minimal (0 kJ/mol)
Synthetic Difficulty High Moderate Low Low
Thermal Stability Low Moderate High Very High
Melting Point Range Not reported Not reported 135–137°C (substituted) 157–160°C (substituted)
Commercial Availability Limited Rare Available (e.g., CAS 70505-77-0) Widely available (e.g., CAS 62756-20-1)

Key Research Findings

  • Synthetic Challenges : Cyclopropane derivatives require specialized reagents (e.g., LDA) and low-temperature conditions to manage ring strain .
  • Structure-Activity Relationships (SAR) : Larger cycloalkane rings (e.g., cyclohexane) improve stability but may reduce binding affinity due to increased hydrophobicity. Smaller rings (e.g., cyclopropane) enhance reactivity but complicate synthesis .

Biological Activity

3,4-Dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-one, with the CAS number 1823504-79-5 and molecular formula C11H10O2, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the known biological activities of this compound, including anti-inflammatory, antibacterial, and antioxidant properties.

Chemical Structure

The structure of 3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-one can be represented as follows:

  • Molecular Formula : C11H10O2
  • Molecular Weight : 174.2 g/mol
  • SMILES : C1CC12CC(=O)C3=CC=CC=C3O2

Anti-inflammatory Activity

Recent studies indicate that derivatives of spiro compounds exhibit significant anti-inflammatory effects. For instance, compounds synthesized through multicomponent reactions have shown greater anti-inflammatory activity than curcumin, a well-known anti-inflammatory agent. In particular, certain spiro derivatives demonstrated an anti-inflammatory ratio of 19.8, although they were less active than the corticosteroid dexamethasone used for treating inflammation .

Antibacterial Activity

The antibacterial potential of 3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-one and its derivatives has been evaluated against various bacterial strains. Some studies reported minimum inhibitory concentration (MIC) values indicating effective antibacterial activity against Gram-positive and Gram-negative bacteria. For example:

CompoundBacterial StrainMIC (μM)
Compound AStaphylococcus aureus12.4
Compound BEscherichia coli16.4
Compound CKlebsiella pneumoniae16.5

These results suggest that modifications to the spiro structure can enhance antibacterial properties .

Antioxidant Activity

The antioxidant activity of spiro compounds is another area of interest. Research has shown that certain spiro derivatives can effectively scavenge free radicals, which are implicated in oxidative stress and various diseases. The free radical scavenging activity of these compounds was assessed using various assays, demonstrating their potential as antioxidant agents in therapeutic applications .

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing spiro compounds from 4-hydroxycoumarin and malononitrile demonstrated that specific derivatives exhibited excellent activity against microbial strains. The synthesized compounds were screened for antibacterial and antifungal properties, with some showing significant efficacy compared to standard antibiotics like ciprofloxacin .

Case Study 2: Structure-Activity Relationship (SAR)

Another investigation into the SAR of spiro compounds revealed that modifications in substituents could significantly alter biological activity. For instance, compounds with halogen substitutions showed enhanced activity against both Gram-positive and Gram-negative bacteria compared to their non-halogenated counterparts. This highlights the importance of structural modifications in optimizing biological efficacy .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-one, and how can reaction yields be optimized?

  • Methodology : Utilize cyclopropanation via Simmons-Smith or transition-metal-catalyzed reactions to form the spirocyclic core. Optimize yields by adjusting solvent polarity (e.g., DCM or THF) and reaction temperature (e.g., 0–25°C). Monitor intermediates using TLC and HPLC (≥95% purity) . Post-synthetic purification via column chromatography or recrystallization is critical to isolate the target compound.

Q. Which spectroscopic techniques are most reliable for confirming the spirocyclic structure and substituent positions?

  • Methodology : Combine 1H^1H- and 13C^{13}C-NMR to identify proton environments and carbon connectivity, focusing on cyclopropane ring signals (e.g., δ 1.2–2.0 ppm for cyclopropane protons). X-ray crystallography provides definitive structural confirmation, as demonstrated for analogs like 3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one . Mass spectrometry (HRMS) validates molecular weight (e.g., C14_{14}H16_{16}O2_2, MW = 216.23) .

Q. How can researchers assess the purity of 3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-one, and what are common contaminants?

  • Methodology : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to detect impurities. Common contaminants include unreacted benzopyran precursors or cyclopropane byproducts. Purity ≥95% is achievable via repeated recrystallization in ethanol/water mixtures . Karl Fischer titration or 1H^1H-NMR integration quantifies residual solvents (e.g., DMSO or THF) .

Advanced Research Questions

Q. How do electronic effects of substituents on the benzopyran ring influence the compound’s reactivity and stability?

  • Methodology : Introduce electron-donating (e.g., -OCH3_3) or withdrawing (e.g., -NO2_2) groups at the 6- or 7-position of the benzopyran ring. Monitor stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and reactivity using kinetic experiments (e.g., nucleophilic substitution rates). Computational modeling (DFT) predicts charge distribution and reaction pathways .

Q. What strategies resolve contradictory literature data on the biological activity of spirocyclic benzopyrans?

  • Methodology : Replicate assays under standardized conditions (e.g., acetylcholinesterase inhibition at pH 7.4, 37°C) and validate via orthogonal methods (e.g., ELISA vs. fluorometric assays). Compare results with structurally characterized analogs, such as 3,4-dihydrospiro[piperidine-4,2-(1H)quinoline] derivatives, to identify structure-activity relationships (SARs) . Cross-reference purity data (e.g., HPLC traces) to rule out impurity-driven artifacts .

Q. How can computational tools predict the compound’s physicochemical properties and metabolic fate?

  • Methodology : Use molecular dynamics (MD) simulations to assess solubility and logP values. ADMET predictors (e.g., SwissADME) estimate bioavailability and cytochrome P450 interactions. For metabolic studies, employ in silico docking (AutoDock Vina) with CYP3A4 or CYP2D6 isoforms . Validate predictions via in vitro microsomal assays (e.g., rat liver S9 fractions) .

Q. What safety precautions are critical when handling 3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-one in laboratory settings?

  • Methodology : Follow GHS guidelines for acute toxicity (Category 4) and skin irritation (Category 2). Use fume hoods (≥0.5 m/s airflow) to minimize inhalation risks. Personal protective equipment (PPE) includes nitrile gloves, safety goggles, and lab coats. Store under inert atmosphere (N2_2) at 2–8°C to prevent degradation .

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